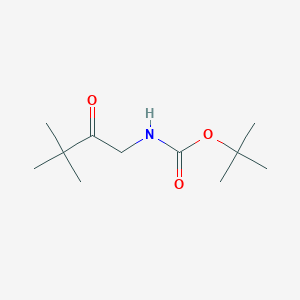

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate

Description

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-(3,3-dimethyl-2-oxobutyl)carbamate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h7H2,1-6H3,(H,12,14) |

InChI Key |

JKTMMPWAUNWHNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethyl-2-oxobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. This method allows for better control over reaction conditions, higher efficiency, and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-2-oxobutylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is often used to study enzyme mechanisms and develop enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between tert-butyl 3,3-dimethyl-2-oxobutylcarbamate and analogous compounds:

Key Observations:

Steric Effects : The 3,3-dimethyl groups in the target compound introduce significant steric hindrance compared to linear analogs like tert-butyl (3-oxobutyl)carbamate. This may reduce reactivity in nucleophilic substitution or cyclization reactions but enhance stability in acidic conditions .

Ring vs. Chain Systems : Cyclic derivatives (e.g., cyclohexyl or cyclopentyl carbamates) exhibit distinct conformational rigidity, which can influence binding affinity in biological systems or catalytic interactions .

Research Findings and Functional Implications

c) Physicochemical Properties

- Cyclic carbamates (e.g., cyclohexyl or cyclopentyl derivatives) generally exhibit higher melting points and lower solubility in polar solvents compared to acyclic analogs due to reduced molecular flexibility .

Biological Activity

Tert-butyl 3,3-dimethyl-2-oxobutylcarbamate is a synthetic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a tert-butyl group and a carbamate functional group, which contribute to its unique biological properties. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Where the specific values for , , , and correspond to the number of each atom in the molecular formula. The presence of the tert-butyl group enhances lipophilicity, while the carbamate functionality may influence interactions with biological targets.

The mechanism of action for this compound involves its interactions with specific biomolecules. Preliminary studies suggest that it may modulate various biochemical pathways, potentially affecting cellular functions such as apoptosis, inflammation, and cell signaling.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Neuroprotective Properties : Certain studies suggest protective effects against neurotoxicity induced by amyloid-beta peptides.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 secretion | |

| Neuroprotective | Protects against amyloid-beta toxicity |

Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of this compound, researchers found that treatment with the compound significantly decreased levels of reactive oxygen species (ROS) in cultured neuronal cells. This suggests a protective role against oxidative damage.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound. The results indicated that it effectively reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This positions it as a potential candidate for managing inflammatory conditions.

Study 3: Neuroprotection

A neuroprotective study assessed the effects of this compound on astrocytes exposed to amyloid-beta peptides. The findings revealed that the compound mitigated cell death and reduced inflammation markers associated with neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.